molecular formula C18H19BrN2O3 B268905 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

货号 B268905
分子量: 391.3 g/mol
InChI 键: UDWAPJNNTFDRBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as BAY 73-6691, is a novel and potent inhibitor of soluble guanylate cyclase (sGC) that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

作用机制

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a critical role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. In animal models of PAH, this compound 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity. In animal models of heart failure, this compound 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function. Furthermore, this compound 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

实验室实验的优点和局限性

One of the major advantages of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its potency and selectivity for sGC inhibition. This allows for precise modulation of the cGMP signaling pathway, which may have therapeutic implications in various diseases. However, one of the limitations of this compound 73-6691 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

未来方向

There are several future directions for the research and development of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691. One area of interest is the potential therapeutic applications of this compound 73-6691 in other diseases, such as hypertension and renal disease. Another area of interest is the development of more potent and selective sGC inhibitors that may have improved pharmacokinetic properties. Finally, the use of this compound 73-6691 in combination with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, may have synergistic effects and improve therapeutic outcomes.

合成方法

The synthesis of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-aminophenyl)-2-methoxyethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate amide. The intermediate amide is then treated with 4-fluorobenzoyl chloride to give the final product, this compound 73-6691.

科学研究应用

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and sickle cell disease. In preclinical studies, this compound 73-6691 has been shown to improve hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity in animal models of PAH. In addition, this compound 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. Furthermore, this compound 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

属性

分子式

C18H19BrN2O3

分子量

391.3 g/mol

IUPAC 名称

3-bromo-N-[4-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C18H19BrN2O3/c1-12-3-4-14(11-16(12)19)18(23)21-15-7-5-13(6-8-15)17(22)20-9-10-24-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)

InChI 键

UDWAPJNNTFDRBV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

规范 SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。